1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea

Medicinal Chemistry Chemical Biology Lead Identification

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea (CAS 2034359-11-8) is a synthetic diaryl urea featuring a 3-methoxyazetidine ring at the 4-position of the aniline ring and a 4-methoxybenzyl group on the distal urea nitrogen. Its molecular formula is C₁₉H₂₃N₃O₃ and its molecular weight is 341.4 g/mol.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 2034359-11-8
Cat. No. B2820696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea
CAS2034359-11-8
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCOC1CN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H23N3O3/c1-24-17-9-3-14(4-10-17)11-20-19(23)21-15-5-7-16(8-6-15)22-12-18(13-22)25-2/h3-10,18H,11-13H2,1-2H3,(H2,20,21,23)
InChIKeyGMJJVSXXCJHXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea (CAS 2034359-11-8): Compound Identity and Baseline Profile


1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea (CAS 2034359-11-8) is a synthetic diaryl urea featuring a 3-methoxyazetidine ring at the 4-position of the aniline ring and a 4-methoxybenzyl group on the distal urea nitrogen. Its molecular formula is C₁₉H₂₃N₃O₃ and its molecular weight is 341.4 g/mol . The compound is not indexed in PubChem or ChEMBL as of the search date, and no peer-reviewed primary research articles or patents containing quantitative biological data for this exact structure have been identified in the public domain. The available evidence is limited to vendor catalog entries and basic physicochemical identifiers.

Why Generic Substitution of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea (CAS 2034359-11-8) Is Not Supported by Evidence


Close-in analogs that share the 4-(3-methoxyazetidin-1-yl)phenyl urea core but differ in the N'-substituent—such as the 2-methoxyethyl, m-tolyl, phenethyl, thiophen-2-yl, and 2-trifluoromethylphenyl derivatives—are known catalog items, yet none have published head-to-head comparative pharmacological data against the 4-methoxybenzyl urea. Without quantitative comparator data, there is no evidence base to justify substituting one analog for another in a research assay. Procurement decisions must therefore rely on exact structural identity rather than assumed pharmacological equivalence .

Quantitative Differentiation Evidence for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea (CAS 2034359-11-8) vs. Structural Analogs


Structural Identity and Purity Specification Relative to Available Analogs

The target compound is distinguished from its closest cataloged analogs by the presence of a 4-methoxybenzyl group at the N'-urea position, whereas analogs bear 2-methoxyethyl, m-tolyl, phenethyl, thiophen-2-yl, or 2-trifluoromethylphenyl substituents. No quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) are publicly available for any member of this chemotype, precluding any potency- or selectivity-based differentiation . The only verifiable differentiator is the CAS-level structural identity and a vendor-stated purity specification of ≥95% .

Medicinal Chemistry Chemical Biology Lead Identification

Physicochemical Properties Tabulation Versus HCT116-Active Analog

The only analog with published cellular assay data is 1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea, which showed dose-dependent inhibition of HCT116 colon cancer cell proliferation with an IC₅₀ below 80 nM at 50 nM–5 µM [1]. However, that analog differs in both the N'-aryl ring (2-trifluoromethylphenyl vs. 4-methoxybenzyl) and computationally predicted logP (XLogP3 2.3 for the trifluoromethyl analog [1] vs. an estimated ~1.8 for the target 4-methoxybenzyl urea). The difference in lipophilicity is expected to alter membrane permeability and non-specific protein binding, but no direct comparative data exist.

Pharmacokinetics Drug Design LogP Prediction

Absence of Publicly Available Kinase Profiling Data Across the Chemotype

Despite the diaryl urea scaffold being privileged in kinase inhibitor design, no kinase panel or single-target inhibition data have been published for any compound in the 4-(3-methoxyazetidin-1-yl)phenyl urea family. For the target compound, this means there is no evidence to support claims of target selectivity, potency, or mechanism of action [1]. By contrast, structurally distinct urea-based kinase inhibitors such as sorafenib (VEGFR/PDGFR/RAF) have well-characterized selectivity profiles, highlighting the complete data gap for this specific chemotype.

Kinase Inhibition Selectivity Profiling Target Engagement

Evidence-Based Application Scenarios for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea (CAS 2034359-11-8)


Structure-Activity Relationship (SAR) Exploration of the N'-Urea Substituent

The compound serves as a defined N'-4-methoxybenzyl variant within a small library of analogs (2-methoxyethyl, m-tolyl, phenethyl, 2-trifluoromethylphenyl) sharing the 4-(3-methoxyazetidin-1-yl)phenyl urea core. Procurement for systematic SAR studies is warranted where the goal is to probe the contribution of the 4-methoxybenzyl group to any newly measured biological endpoint, with the understanding that no prior activity data exist to pre-rank this compound against its analogs .

Lipophilicity-Driven Property Optimization

Based on the inferred lower XLogP3 (~1.8) relative to the more lipophilic 2-trifluoromethylphenyl analog (XLogP3 2.3), this compound may be selected for solubility-limited or off-target binding-susceptible assay systems where a less lipophilic urea is desirable. This selection is rationale-driven, not evidence-proven, and requires experimental validation .

Chemical Probe or Tool Compound for Azetidine-Containing Urea Scaffolds

The rigid 3-methoxyazetidine ring introduces conformational constraint that distinguishes this chemotype from flexible piperidine or morpholine ureas. In the absence of biological data, the compound's primary value is as a synthetic intermediate or scaffold for derivatization in medicinal chemistry campaigns, where the azetidine ring may confer unique shape complementarity or metabolic stability compared to more common saturated heterocycles .

Negative Control for Assay Development Involving the 2-Trifluoromethylphenyl Analog

Given the cellular activity reported for the 2-trifluoromethylphenyl analog (HCT116 IC₅₀ < 80 nM) but no data for the 4-methoxybenzyl compound, the latter may be employed as a structurally matched inactive or less-active control in experiments designed to validate target engagement or mechanism of the active analog, provided the absence of confounding activity is independently confirmed .

Quote Request

Request a Quote for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.